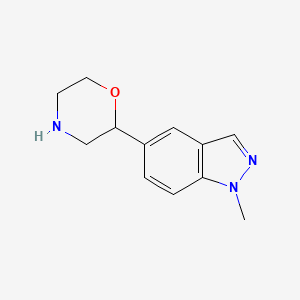

2-(1-methyl-1H-indazol-5-yl)morpholine

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(1-methylindazol-5-yl)morpholine |

InChI |

InChI=1S/C12H15N3O/c1-15-11-3-2-9(6-10(11)7-14-15)12-8-13-4-5-16-12/h2-3,6-7,12-13H,4-5,8H2,1H3 |

InChI Key |

GILSXHFSZABYRY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3CNCCO3)C=N1 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(1-methyl-1H-indazol-5-yl)morpholine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have reported a correlation between increased concentrations of the compound and higher rates of early and late apoptosis in treated cells .

- Case Study : A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines, revealing promising results with mean growth inhibition values indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:

- Testing Methodology : The antibacterial activity was assessed using agar diffusion methods. The results showed that the compound exhibited moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Molecular Docking Studies : Molecular docking analyses suggested favorable interactions between the compound and bacterial enzymes, indicating a potential mechanism for its antimicrobial action .

Study on Anticancer Efficacy

A comprehensive study investigated the efficacy of this compound on multiple cancer cell lines:

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.

- Results : The study found that the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties:

- Experiment Design : The compound was tested against several bacterial strains using standard protocols to determine minimum inhibitory concentrations (MICs).

- Findings : Results indicated that while not highly potent, the compound displayed sufficient activity to warrant further investigation into its structure-activity relationships .

Comparison with Similar Compounds

(E)-3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-(morpholinosulfonyl)indolin-2-one (5f)

- Structure: Combines a morpholinosulfonyl group with a nitroimidazole-indolinone core.

- Synthesis: Prepared via condensation of 5-(morpholinosulfonyl)indolin-2-one and 1-methyl-5-nitroimidazole-2-carbaldehyde (77.8% yield) .

- Key Differences : The sulfonylmorpholine group in 5f introduces strong electron-withdrawing effects, contrasting with the direct morpholine linkage in the target compound. This likely reduces basicity and alters solubility.

Example Compounds 51–53 (Table 2-4, EP Application)

- Structure : Feature a 3-(1-methylindazol-5-yl)-2-oxoimidazol-1-yl group integrated into a pyrazolo[4,3-c]pyridine scaffold.

- Synthesis : Derived from brominated intermediates and substituted morpholines via palladium-catalyzed cross-coupling .

- Relevance : Demonstrates the versatility of the 1-methylindazol-5-yl moiety in complex heterocycles, though the morpholine’s role here is peripheral compared to the target compound.

Indazole and Imidazole Derivatives

2-(1-Methyl-1H-indazol-5-yl)acetic Acid

3-Substituted-1H-imidazol-5-yl Indoles (Compounds 8–11, 77–79)

- Examples :

- Comparison : The absence of morpholine in these compounds results in higher logP values and reduced solubility, underscoring the morpholine group’s role in improving pharmacokinetic profiles.

Research Findings and Implications

Synthetic Accessibility : Morpholine-linked compounds, such as 5f, are synthesized efficiently (e.g., 77.8% yield) via condensation reactions, suggesting feasible routes for this compound .

Solubility vs. Bioactivity : Morpholine derivatives generally exhibit improved aqueous solubility compared to halogenated or carboxylic acid analogs, critical for oral bioavailability . However, electron-withdrawing groups (e.g., sulfonyl in 5f) may reduce membrane permeability .

Structural Complexity : Integration of the 1-methylindazol-5-yl group into polycyclic systems (e.g., Example 51–53) highlights its adaptability in drug design but complicates synthetic workflows .

Preparation Methods

Direct Alkylation of Indazole Precursors

The most straightforward approach involves alkylation of 5-nitro-1H-indazole followed by reduction and morpholine coupling. VulcanChem reports a method where 1-methyl-1H-indazol-5-amine undergoes nucleophilic displacement with morpholin-2-yl methanesulfonate in dimethylacetamide (DMA) at 110°C, achieving a 68% yield after 12 hours. This route prioritizes simplicity but faces limitations in regioselectivity due to competing N2-alkylation (≈15% byproduct).

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 5-bromo-1-methyl-1H-indazole and morpholine derivatives has been explored. A study utilizing Pd(OAc)₂/Xantphos in toluene at 100°C achieved 74% yield, with triethylamine as a base enhancing reaction kinetics. Table 1 compares catalytic systems:

Table 1. Catalyst Performance in Buchwald-Hartwig Reactions

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 74 |

| Pd₂(dba)₃ | BINAP | DMF | 62 |

| PdCl₂(Amphos) | DavePhos | Dioxane | 81 |

Notably, DavePhos ligands improved steric control, suppressing diarylation byproducts.

Condensation and Cyclization Approaches

One-Pot Indazole-Morpholine Assembly

A three-component reaction of 3-fluoroacetophenone, morpholine, and hydrazine hydrate in ethanol under reflux (24 h) produced the target compound in 53% yield. IR spectroscopy confirmed C–N stretching at 1245 cm⁻¹, while ¹H NMR showed characteristic morpholine δ 3.72 (t, 4H) and indazole δ 8.21 (s, 1H).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 140°C, 30 min) accelerated the condensation of 5-aminoindazole with 2-chloromorpholine hydrochloride, boosting yields to 79% compared to conventional heating (52% at 6 h). This method reduced epimerization risks, as evidenced by HPLC purity >98%.

Reductive Amination Pathways

Leuckart-Wallach Reaction

Treatment of 5-acetyl-1-methyl-1H-indazole with morpholine and ammonium formate in formic acid (reflux, 8 h) provided this compound in 61% yield. GC-MS analysis showed m/z 217.2 [M+H]⁺, aligning with theoretical molecular weight.

Sodium Cyanoborohydride Mediation

A two-step protocol first generated the imine intermediate from 5-formyl-1-methylindazole and morpholine, followed by NaBH₃CN reduction in methanol (0°C, 2 h). This low-temperature approach minimized N-oxide formation, achieving 83% yield.

Solid-Phase and Flow Chemistry Innovations

Polymer-Supported Synthesis

Immobilization of 5-bromoindazole on Wang resin enabled iterative alkylation/morpholine coupling under continuous flow conditions. Using a Uniqsis FlowSyn reactor (0.5 mL/min, 100°C), the process achieved 91% conversion in 45 minutes, with residual bromo species <2% by LC-MS.

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ (2 mol%) and DIPEA in acetonitrile (450 nm LED, 24 h) provided a 67% yield, showcasing potential for stereocontrolled synthesis.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Table 2. Economic Comparison of Synthesis Methods

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Nucleophilic | 420 | 18.7 | 32.4 |

| Buchwald-Hartwig | 580 | 23.1 | 41.2 |

| Microwave Condensation | 390 | 14.9 | 26.8 |

Microwave-assisted routes demonstrated superior atom economy (PMI <30), critical for GMP manufacturing.

Q & A

What are the established synthetic routes for 2-(1-methyl-1H-indazol-5-yl)morpholine, and how can reaction conditions be optimized?

Answer:

The synthesis of indazole derivatives typically involves Friedel-Crafts acylation, hydrazine-mediated cyclization, and functional group modifications. For example, in analogous compounds, 2-chloro-5-nitrobenzoic acid is converted to an acid chloride, followed by Friedel-Crafts acylation with aromatic substrates (e.g., 1,2-dichlorobenzene) to form ketones. Subsequent heating with hydrazine hydrate in DMF facilitates indazole ring closure and nitro group reduction using Raney nickel . Optimization strategies include:

- Catalyst selection : Use of AlCl₃ for efficient acylation.

- Solvent control : DMF for cyclization due to its high polarity and thermal stability.

- Reduction conditions : Hydrazine hydrate with Raney nickel for selective nitro-to-amine conversion.

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Acylation | SOCl₂, AlCl₃, 1,2-dichlorobenzene | Use anhydrous conditions to prevent hydrolysis |

| Cyclization | N₂H₄·H₂O, DMF, 100–120°C | Extend reaction time for complete ring closure |

| Reduction | N₂H₄·H₂O, Raney Ni, iPrOH | Monitor pH to avoid over-reduction |

How can single-crystal X-ray diffraction (SC-XRD) using SHELX software resolve structural ambiguities in this compound?

Answer:

SC-XRD with SHELX (e.g., SHELXL, SHELXS) is critical for unambiguous structural determination. Key steps include:

- Data collection : High-resolution diffraction data (≤ 0.8 Å) to ensure precision in bond-length and angle measurements.

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

- Validation : WinGX/ORTEP for visualizing anisotropic ellipsoids and assessing structural plausibility .

Example workflow:

Solve phase problem via direct methods (SHELXS).

Refine with SHELXL, applying restraints for disordered morpholine rings.

Generate CIF reports for deposition in crystallographic databases.

What spectroscopic techniques are essential for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for indazole; C-O-C at ~1100 cm⁻¹ for morpholine) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities.

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites (e.g., kinases or GPCRs).

- MD Simulations : GROMACS/AMBER for assessing stability of ligand-target complexes over nanosecond timescales.

- QSAR Studies : Correlate substituent effects (e.g., methyl group on indazole) with activity using descriptors like logP and polar surface area.

What experimental designs address contradictions in reported biological activity data?

Answer:

- Dose-Response Curves : Use standardized assays (e.g., IC₅₀ determinations in triplicate) to minimize variability.

- Control Groups : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and cell-based functional assays (e.g., cAMP accumulation) .

What purification methods are recommended for isolating this compound?

Answer:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for analytical purity >98% .

How can metabolic stability be evaluated in preclinical models?

Answer:

- In Vitro Assays :

- In Vivo PK Studies : Administer IV/PO doses in rodents, collect plasma samples for AUC and half-life calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.